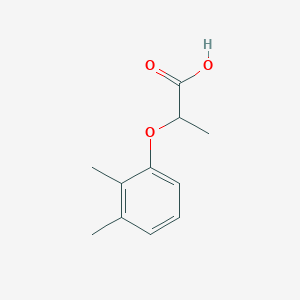

2-(2,3-Dimethylphenoxy)propanoic acid

Description

2-(2,3-Dimethylphenoxy)propanoic acid is an aromatic carboxylic acid derivative characterized by a phenoxy group substituted with methyl groups at the 2- and 3-positions, linked to a propanoic acid moiety. The compound is primarily used in research contexts, with commercial suppliers noted for its synthesis .

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPCOTDSWVBJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397395 | |

| Record name | 2-(2,3-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-84-3 | |

| Record name | 2-(2,3-Dimethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethylphenol and a suitable propanoic acid derivative.

Reaction: The 2,3-dimethylphenol is reacted with a propanoic acid derivative under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium hydroxide.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production quality. The purification steps are also scaled up, often involving industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

- Biological Activity: Research indicates that 2-(2,3-Dimethylphenoxy)propanoic acid interacts with specific molecular targets, including enzymes and receptors. The phenoxy group can modulate enzyme activity while the carboxylic acid moiety may engage in hydrogen bonding or ionic interactions.

Medicine

- Therapeutic Potential:

- Anti-inflammatory Effects: Studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

- Antimicrobial Activity: Similar compounds have demonstrated effectiveness against drug-resistant strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Potential: Recent investigations have shown significant cytotoxic effects against various cancer cell lines (e.g., A549 for lung cancer and Caco-2 for colorectal cancer), indicating its potential as an anticancer agent.

Antimicrobial Activity

Research has highlighted that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have tested these compounds against various pathogens, revealing promising results against resistant strains.

Anti-inflammatory Effects

In vitro studies have demonstrated the ability of this compound to reduce inflammation markers in cell cultures exposed to inflammatory stimuli. The specific pathways involved are still under investigation but suggest a modulation of cytokine release.

Anticancer Potential

Recent cell viability assays have indicated that certain analogs of this compound possess significant cytotoxic effects on cancer cell lines. The structure-activity relationship suggests that modifications to the phenyl ring enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety may also participate in hydrogen bonding or ionic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

3-(2,3-Dimethylphenoxy)propanoic Acid

- Structure: The propanoic acid chain is attached to the 3-position of the 2,3-dimethylphenoxy group, making it a positional isomer.

- Applications : Listed among research chemicals with five suppliers, though specific biological data are absent .

Mecoprop (MCPP)

- Structure: 2-(4-Chloro-2-methylphenoxy)propanoic acid.

- Key Data :

- Molecular formula: C₁₀H₁₁ClO₃

- Molecular weight: 214.65 g/mol

- CAS: 7085-19-0

- Applications: Widely used as a herbicide. Its chlorinated substituent enhances herbicidal activity compared to non-halogenated analogs .

2-(2,6-Dichlorophenoxy)propanoic Acid

- Structure: Dichloro-substituted phenoxy group at positions 2 and 5.

- Key Data :

- Molecular formula: C₉H₈Cl₂O₃

- Molecular weight: 235.06 g/mol

- CAS: 25140-90-3

Functional Analogs in Drug Development

PPAR-Targeting Propanoic Acid Derivatives

- Examples: 2-(4-(N-butyl-N-(3',4'-dichloro-2-methylbiphenyl-3-yl)sulfamoyl)-2,3-dimethylphenoxy)propanoic acid 2-(4-(N-(4'-chloro-2-methylbiphenyl-3-yl)-N-(cyclobutylmethyl)sulfamoyl)-2,3-dimethylphenoxy)propanoic acid

- Key Findings: These analogs exhibit dual PPARγ/δ agonism, with modifications enhancing receptor specificity and metabolic stability . Compared to 2-(2,3-dimethylphenoxy)propanoic acid, the addition of sulfamoyl and biphenyl groups significantly increases molecular complexity and bioactivity.

3-(4-Methylphenoxy)propanoic Acid

- Source : Isolated from the fungus Diaporthe pseudomagiferae .

- Bioactivity: No antioxidant activity in DPPH assays. Moderate anti-inflammatory effects via inhibition of IL-6 in RAW264.7 cells.

Stereochemical Variants

(2R)-2-(2,3-Dimethylphenoxy)propanoic Acid

- CAS : 22504-84-3

Physicochemical and Commercial Comparison

Biological Activity

2-(2,3-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,3-dimethylphenol with a propanoic acid derivative under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide. The purification process often employs recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its structural components:

- Phenoxy Group : This group can interact with various enzymes and receptors, modulating their activity.

- Carboxylic Acid Moiety : This part may participate in hydrogen bonding or ionic interactions, influencing the compound’s overall biological effects.

These interactions suggest a potential for diverse biological activities, including anti-inflammatory and antimicrobial effects .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar phenoxy derivatives have shown effectiveness against drug-resistant strains of bacteria and fungi. Notably, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, demonstrating promising results .

Anti-inflammatory Effects

Anticancer Potential

Recent studies have explored the anticancer potential of compounds related to this compound. In cell viability assays using A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, certain analogs exhibited significant cytotoxic effects. The structure-activity relationship indicated that specific substitutions on the phenyl ring enhanced anticancer activity against Caco-2 cells compared to A549 cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-(2,3-dimethylphenoxy)propanoic acid and validating its purity in synthetic workflows?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–280 nm) to separate and quantify the compound. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for optimal resolution .

- Spectroscopy : Employ - and -NMR to confirm structural integrity. For example, the aromatic protons of the 2,3-dimethylphenoxy group should appear as distinct multiplet signals in the 6.5–7.5 ppm range, while the propanoic acid protons resonate near 2.5–3.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization can verify molecular ion peaks (e.g., [M+H] or [M−H]) and fragmentation patterns .

Q. How can researchers mitigate hazards during laboratory handling of this compound, given its structural similarity to hazardous analogs?

- Safety Protocols :

- Skin Protection : Use nitrile gloves and lab coats, as phenolic derivatives like 2-(2,4-dichlorophenoxy)propionic acid are known skin penetrants .

- Contamination Control : Implement a dedicated laundering system for lab attire to avoid secondary exposure (e.g., family members) .

- Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates. Air monitoring is critical, as no occupational exposure limits exist for structurally related compounds .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the biological activity of this compound across in vitro and in vivo models?

- Experimental Design :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain discrepancies between in vitro potency and in vivo efficacy .

- Dose-Response Curves : Conduct parallel assays across cell lines (e.g., HEK293, HepG2) and rodent models to correlate IC values with pharmacokinetic parameters (e.g., C, AUC) .

- Receptor Binding Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities to putative targets (e.g., COX enzymes for anti-inflammatory activity) .

Q. How can computational modeling guide the optimization of this compound for selective enzyme inhibition?

- Methodology :

- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms). Focus on steric clashes caused by the 2,3-dimethyl group .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and Hammett constants to refine substituent effects .

- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of ligand-enzyme complexes .

Key Research Gaps and Recommendations

- Toxicokinetics : No carcinogenicity data exist for this compound, though its chlorinated analogs (e.g., 2-(2,4-dichlorophenoxy)propionic acid) are suspected carcinogens . Prioritize Ames tests and rodent bioassays.

- Synthetic Scalability : Current protocols for related compounds (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) use multi-step esterifications . Explore catalytic methods (e.g., Pd-mediated cross-coupling) to improve yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.